molecular formula C13H20BrN3O2S B1374385 Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate CAS No. 1289050-83-4

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate

Cat. No.: B1374385
CAS No.: 1289050-83-4
M. Wt: 362.29 g/mol
InChI Key: SCLDZCMUOZMMLR-UHFFFAOYSA-N
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Description

Nomenclature and Registry Information

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate is systematically named according to IUPAC conventions as tert-butyl N-[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]carbamate. Its registry identifiers include:

  • CAS Registry Number : 1289050-83-4
  • PubChem CID : 68233745
  • Molecular Formula : C₁₃H₂₀BrN₃O₂S
  • Molecular Weight : 362.29 g/mol

Key identifiers for structural representation:

  • SMILES : CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CS2)Br
  • InChIKey : SCLDZCMUOZMMLR-UHFFFAOYSA-N

Molecular Structure and Key Functional Groups

The molecule comprises four distinct structural domains: a thiazole ring, a piperidine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a bromine substituent.

Thiazole Moiety Analysis

The thiazole ring is a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The bromine atom at position 4 introduces electrophilic reactivity, making it a site for cross-coupling reactions (e.g., Suzuki or Stille couplings) . The aromatic π-system of the thiazole contributes to planar geometry and delocalized electron density, critical for intermolecular interactions .

Piperidine Ring Configuration

The piperidine ring adopts a chair conformation, stabilized by the equatorial orientation of the Boc group and axial positioning of the thiazole substituent. This conformation minimizes steric strain between the bulky Boc group and the heterocyclic ring . The nitrogen atom in the piperidine ring remains protonated under physiological conditions, enhancing solubility in polar solvents .

Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group (-OC(O)C(CH₃)₃) serves as a temporary protecting agent for the piperidine amine. It is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting the thiazole or bromine functionalities .

Bromo Substituent as a Functional Handle

The bromine atom at position 4 of the thiazole acts as a versatile synthetic handle. It facilitates transition metal-catalyzed cross-coupling reactions (e.g., with boronic acids in Suzuki couplings) to introduce aryl or alkyl groups .

Stereochemical Considerations

The compound lacks chiral centers due to the symmetric substitution pattern on the piperidine ring. However, restricted rotation around the C–N bond linking the piperidine and thiazole moieties may lead to atropisomerism under specific conditions. Computational modeling suggests a rotational energy barrier of ~15 kcal/mol, indicating negligible atropisomeric interconversion at room temperature .

Conformational Analysis and Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the following key insights:

  • The thiazole ring exhibits a planar geometry with bond lengths of 1.74 Å (C–S) and 1.29 Å (C–N) .
  • The piperidine ring’s chair conformation is stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and the piperidine N–H group (distance: 2.1 Å) .
  • The bromine substituent induces a slight distortion in the thiazole ring, with a C–Br bond length of 1.89 Å .
Parameter Value
Thiazole C–S bond 1.74 Å
Thiazole C–N bond 1.29 Å
C–Br bond 1.89 Å
Piperidine chair puckering (Q) 0.55 Å

X-ray Crystallographic Studies

Single-crystal X-ray diffraction data for analogous piperidine-thiazole derivatives confirm:

  • Piperidine ring conformation : Chair geometry with Cremer parameters θ = 168.8°, φ = 171.8° .
  • Thiazole ring planarity : Root-mean-square deviation (RMSD) of 0.02 Å from ideal planar geometry .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.3–2.5 Å) between Boc carbonyl oxygen and adjacent molecules, stabilizing the crystal lattice .

While crystallographic data for the exact compound are not publicly available, structural analogs suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, β = 105.3° .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2S/c1-13(2,3)19-12(18)15-9-4-6-17(7-5-9)11-16-10(14)8-20-11/h8-9H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDZCMUOZMMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the bromothiazole intermediate: This step involves the bromination of thiazole to obtain 4-bromothiazole.

    Piperidine ring formation: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.

    Coupling reaction: The bromothiazole intermediate is coupled with the piperidine derivative under specific reaction conditions to form the desired compound.

    Carbamate formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the thiazole moiety, resulting in different oxidation states and functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H20BrN3O2S, a molecular weight of approximately 327.24 g/mol, and features a unique structural framework that includes a thiazole ring and a piperidine moiety. The presence of these heterocyclic components enhances its biological activity and pharmacological properties.

Medicinal Chemistry Applications

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate has shown promise in the development of new therapeutic agents. Its structure allows for interactions with biological targets, which can modulate enzyme or receptor activities. The thiazole ring is particularly important for forming hydrogen bonds and π–π interactions, which are critical in drug design .

Case Studies

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit high antimicrobial activity while demonstrating selectivity over mammalian cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
  • Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting potential uses as enzyme inhibitors in treating conditions such as cancer or bacterial infections .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its reactivity and ability to participate in various chemical reactions. It can be synthesized through nucleophilic substitution reactions, often involving reagents like N-bromosuccinimide for bromination and palladium catalysts for cross-coupling reactions.

Agrochemical Applications

Due to its structural characteristics, this compound may also find applications in agrochemicals. Compounds with similar structures have been explored for their potential as herbicides or pesticides, leveraging their biological activity against plant pathogens or pests.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The bromothiazole moiety and piperidine ring play crucial roles in binding to the target sites, while the tert-butyl carbamate group influences the compound’s stability and solubility .

Comparison with Similar Compounds

Key Observations :

  • Bromine in the target compound increases its utility in Suzuki-Miyaura couplings compared to methylsulfonyl or cyano derivatives .
  • Thiophene- and pyridine-based analogs exhibit distinct electronic profiles, influencing their binding affinities in biological systems .

Key Observations :

  • High-yield oxidation (e.g., 97% in ) is critical for scalability.
  • Ball-milling () offers a solvent-free, energy-efficient alternative to traditional alkylation methods.

Key Observations :

  • Bromothiazole derivatives are prevalent in kinase inhibitor design due to their ability to occupy hydrophobic pockets .
  • Piperidine-carbamate scaffolds are versatile in antiviral and anticancer drug discovery .

Biological Activity

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate, a compound with the CAS number 1289050-83-4, is of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrN3O2SC_{11}H_{16}BrN_{3}O_{2}S. The compound features a piperidine ring substituted with a bromothiazole moiety, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit potent antibacterial activity. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 µg/mL) . These findings suggest that the compound may possess similar antimicrobial properties.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.78 µg/mL
Compound BVREfm3.125 µg/mL
This compoundTBDTBD

The mechanism by which compounds like this compound exert their antibacterial effects appears to involve the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential . This action disrupts vital cellular processes, ultimately resulting in bacterial cell death.

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Resistance : A study highlighted the alarming rise in antibiotic resistance and explored new compounds like tert-butyl derivatives as potential solutions. The results indicated significant bactericidal activity against resistant strains .
  • Pharmacological Evaluation : In a pharmacological evaluation, compounds similar to this compound were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating promising results that could lead to new therapeutic strategies .

Synthesis

The synthesis of this compound involves several steps. One common method includes the reaction of piperidine derivatives with bromothiazole under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and reagents such as butyllithium .

Table 2: Synthesis Overview

StepReagents UsedConditionsYield
Step 1Piperidine derivative + BromothiazoleTHF, 0°C77.5%
Step 2Quenching with water and extractionAqueous NH4ClN/A

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) to yield tert-butyl piperidin-4-ylcarbamate .
  • Step 2 : Coupling the Boc-protected piperidine with 4-bromothiazole via nucleophilic substitution. For example, using a palladium catalyst (e.g., Pd(dppf)Cl₂) in a Suzuki-Miyaura reaction or copper-mediated C–N coupling .
  • Purification : Flash column chromatography (e.g., dichloromethane/acetone gradients) or recrystallization to isolate the product .

Key Reagents :

ReagentRoleConditions
Di-tert-butyl dicarbonateBoc-protecting agentDCM, 0–25°C
4-BromothiazoleElectrophilic coupling partnerPd/C, H₂ or CuI/L-proline

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ peaks matching C₁₃H₂₀BrN₃O₂S) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the recommended handling and storage practices?

  • Handling : Use PPE (gloves, lab coat) in a fume hood to avoid inhalation/contact. The bromothiazole moiety may be irritant .
  • Storage : Stable at –20°C under argon in amber vials to prevent light-induced degradation. Avoid exposure to strong acids/bases to prevent Boc-deprotection .

Advanced Research Questions

Q. How does the bromothiazole group influence reactivity in cross-coupling reactions?

The 4-bromo substituent on thiazole acts as an electrophilic site for Suzuki or Buchwald-Hartwig couplings. For example, replacing Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) enables structural diversification. The electron-withdrawing thiazole ring enhances oxidative addition efficiency .

Q. What strategies optimize yield in the final coupling step?

  • Catalyst Screening : Pd/C or Pd(OAc)₂ with ligands like XPhos improves cross-coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Reactions at 80–100°C reduce side-product formation (e.g., debromination) .

Q. How stable is this compound under acidic/basic conditions?

  • Acidic Conditions : Boc deprotection occurs in TFA/DCM (1:1) within 1 hour at 25°C, releasing piperidin-4-amine .
  • Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH/MeOH may degrade the thiazole ring .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in kinase inhibitor development. For example, analogous piperidine-thiazole scaffolds are used in cyclin-dependent kinase (CDK) inhibitors by functionalizing the bromine site with pharmacophores .

Q. How to address low yields in the Boc-protection step?

Common issues:

  • Moisture Sensitivity : Use anhydrous solvents and molecular sieves.
  • Byproducts : Remove unreacted di-tert-butyl dicarbonate via aqueous wash (NaHCO₃).
  • Alternative Reagents : DMAP (catalytic) accelerates Boc activation .

Q. Can computational modeling predict its binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., GAK or p97 ATPase) identifies potential interactions. The piperidine-thiazole core shows affinity for hydrophobic pockets, while the bromine site allows for covalent modification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate
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Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate

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